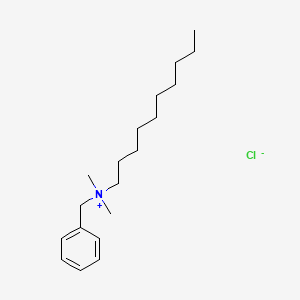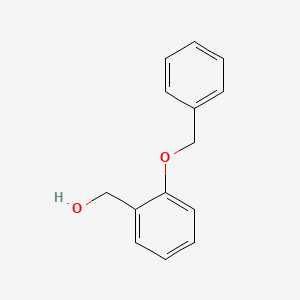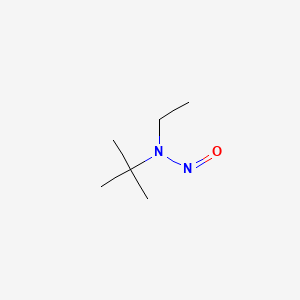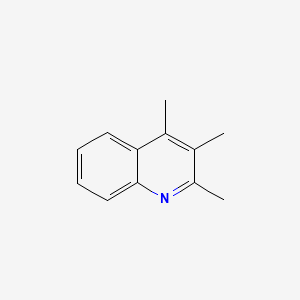
2,3,4-三甲基喹啉
描述
Synthesis Analysis The synthesis of 2,3,4-trimethylquinoline and related compounds involves various chemical methodologies, including condensation, cyclization, and functional group transformations. Notably, one efficient method involves the cyclization of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in the presence of sulfuric acid in alcoholic solvents to produce 4-alkoxy-2-arylquinolines (Wang et al., 2009). Additionally, titanium tetraiodide/trimethylsilyl iodide-induced cyclization of N-(2-cyanophenyl)benzamides into 2-aryl-4-iodoquinazolines demonstrates a remarkable synergetic effect to promote the cyclization process, highlighting the versatility and complexity in the synthesis of quinoline derivatives (Hachiya, Nagoshi, & Shimizu, 2019).
Molecular Structure Analysis The crystal structure of 1,2-dihydro-2,2,4-trimethylquinoline derivatives has been determined by X-ray single crystal diffraction, elucidating the spatial arrangement and confirming the molecular structure through detailed geometric parameters (Fotie et al., 2014). This structural analysis is crucial for understanding the chemical reactivity and properties of the molecules.
Chemical Reactions and Properties Quinoline derivatives, including 2,3,4-trimethylquinoline, participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of 2-polyfluoroalkylchromones with 1,3,3-trimethyl-3,4-dihydroisoquinolines leads to the formation of zwitterionic axially chiral 6,7-dihydrobenzo[a]quinolizinium derivatives (Sosnovskikh et al., 2003). These reactions underscore the rich chemistry of quinoline compounds and their potential for synthesizing novel structures with unique properties.
Physical Properties Analysis The physical properties of quinoline derivatives are influenced by their molecular structure. For example, the analysis of crystal packing structures through X-ray diffraction reveals how molecular interactions, such as van der Waals forces and weak directional hydrogen bonds, impact the solid-state properties of these compounds (Fotie et al., 2014). Understanding these interactions is essential for predicting and modifying the physical characteristics of quinoline derivatives for various applications.
Chemical Properties Analysis The chemical properties of 2,3,4-trimethylquinoline and its derivatives are characterized by their reactivity towards different types of chemical reactions. The synthesis and reactivity studies provide insights into the electrophilic and nucleophilic sites within these molecules, facilitating the design of targeted reactions for the synthesis of complex quinoline-based structures (Hachiya, Nagoshi, & Shimizu, 2019). The elucidation of these chemical properties is crucial for exploiting quinoline derivatives in synthetic chemistry.
科学研究应用
合成和医学应用
2,3,4-三甲基喹啉及其衍生物在各种杂环化合物的合成中起着重要作用。由于它们在医学领域的潜在应用,这些化合物具有重要意义。例如,人们正在研究它们在体外抗癌和抗HIV病毒活性方面的潜力。最近的研究集中在合成新的衍生物上,这些衍生物可能对工业和医学应用都有用,包括研究像4,7-二甲基喹啉-2-甲醛(Aydemir & Kaban, 2018)这样的化合物。
抗氧化性质
乙氧基喹啉,是2,3,4-三甲基喹啉的衍生物,在动物饲料中被广泛用作抗氧化剂,以防止脂质过氧化。尽管在人类食品中使用受限,但在动物饲料行业中至关重要。乙氧基喹啉已被研究其安全性和潜在的不良影响,突显了它在食品安全和工业应用中的重要性(Blaszczyk, Augustyniak, & Skolimowski, 2013)。
化学和物理性质
已经研究了喹啉家族成员1,2-二氢-2,2,4-三甲基喹啉(TMQ)的荧光发射特性。TMQ用于防止聚合物的氧化降解,其荧光特性对于某些分析应用至关重要。这项研究为TMQ在材料科学和化学中的实际应用提供了宝贵的见解(Moldovan, Alexandrescu, Vasilescu, & Radu, 2006)。
与其他化合物的比较分析
已进行了对2,2,4,7-四甲基-1,2,3,4-四氢喹啉(THQ)和乙氧基喹啉对人类淋巴细胞的细胞毒性、遗传毒性和抗氧化效应的比较研究。这项研究突显了THQ作为一种比乙氧基喹啉更少细胞毒性和遗传毒性的化合物的潜力,表明其在各种应用中的实用性,包括作为防腐剂(Blaszczyk & Skolimowski, 2006)。
属性
IUPAC Name |
2,3,4-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-9(2)11-6-4-5-7-12(11)13-10(8)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFHWSPNHEYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947230 | |
| Record name | 2,3,4-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethylquinoline | |
CAS RN |
2437-72-1, 51366-52-0 | |
| Record name | 2,3,4-Trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051366520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-TRIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLP41FH32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



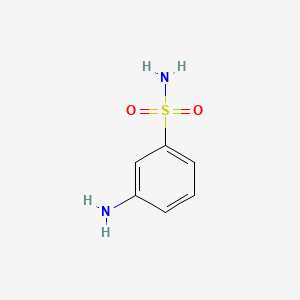
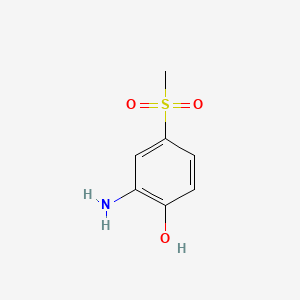
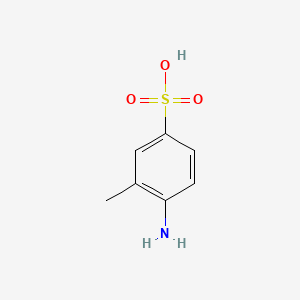
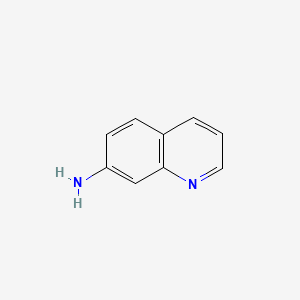
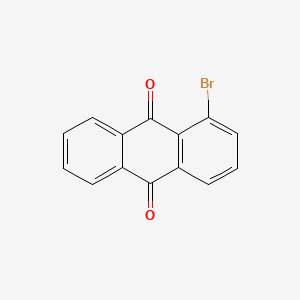
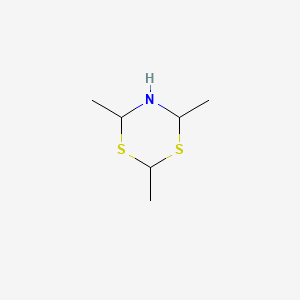
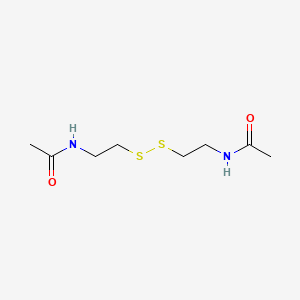
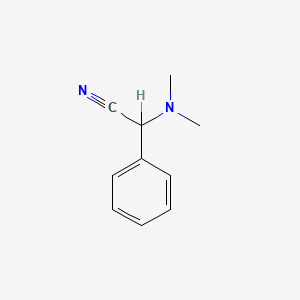
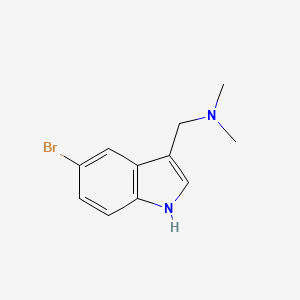

![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)
